N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
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Description
The compound contains a thiophene ring, a cyclopentyl group, a trifluoromethoxyphenyl group, and an ethanediamide group. Thiophene is a five-membered heterocyclic compound with one sulfur atom . The cyclopentyl group is a cycloalkane with a five-membered ring . The trifluoromethoxyphenyl group consists of a phenyl ring substituted with a trifluoromethoxy group. Ethanediamide, also known as oxalamide, is a dicarboxamide of oxalic acid .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atoms. The presence of the thiophene and phenyl rings would likely introduce aromatic character into the molecule. The trifluoromethoxy group would be expected to be a strong electron-withdrawing group due to the high electronegativity of fluorine .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The thiophene ring, for example, is known to undergo electrophilic aromatic substitution reactions . The trifluoromethoxy group might make the phenyl ring more susceptible to electrophilic attack. The ethanediamide group could potentially undergo hydrolysis under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar trifluoromethoxy and ethanediamide groups might increase its solubility in polar solvents. The compound’s melting and boiling points would be influenced by the strength of the intermolecular forces present .Safety and Hazards
Properties
IUPAC Name |
N-[(1-thiophen-2-ylcyclopentyl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O3S/c20-19(21,22)27-14-7-5-13(6-8-14)24-17(26)16(25)23-12-18(9-1-2-10-18)15-4-3-11-28-15/h3-8,11H,1-2,9-10,12H2,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDXODLYSBNUHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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